Dehydronorketamine Hydrchloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

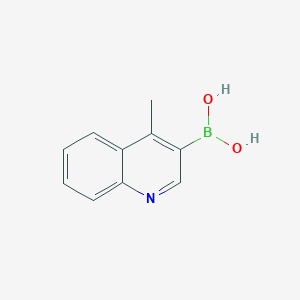

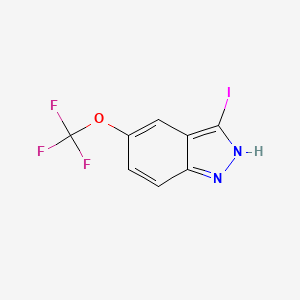

Dehydronorketamine (DHNK), or 5,6-dehydronorketamine, is a minor metabolite of ketamine which is formed by dehydrogenation of its metabolite norketamine . It was originally considered to be inactive, but recent studies have found that DHNK acts as a potent and selective negative allosteric modulator of the α7-nicotinic acetylcholine receptor .

Synthesis Analysis

The synthesis of Dehydronorketamine Hydrochloride involves the dehydrogenation of norketamine, a metabolite of ketamine . The pharmacokinetics of ketamine and its metabolites were adequately described by a seven-compartment model with two ketamine, norketamine, and hydroxynorketamine compartments and one dehydronorketamine compartment with metabolic compartments in-between ketamine and norketamine, and norketamine and dehydronorketamine main compartments .Molecular Structure Analysis

The molecular formula of Dehydronorketamine Hydrochloride is C12H12ClNO·HCl . The molecular weight is 258.14 .Scientific Research Applications

Antidepressant Potential

Dehydronorketamine, a metabolite of ketamine, has garnered interest for its potential therapeutic applications, particularly in the treatment of major depression. Research indicates that ketamine metabolites, including dehydronorketamine, may contribute significantly to the biological effects of ketamine, which could be developed as next-generation antidepressants. This is especially relevant for the acute treatment of patients with therapy-refractory major depression (Fassauer et al., 2017).

Pharmacokinetics and Metabolite Analysis

Studies have focused on the pharmacokinetics of ketamine and its major metabolites, including dehydronorketamine. Understanding the metabolic pathways and pharmacokinetic profiles of these compounds is essential for future clinical investigations and a deeper understanding of their individual roles. For instance, a study developed a population pharmacokinetic model of ketamine and its metabolites after intravenous administration, which can aid in understanding the efficacy and side-effects of ketamine and its metabolites in clinical trials (Kamp et al., 2020).

Neuropharmacological Insights

Dehydronorketamine's interaction with various receptors and its potential effects on the central nervous system are areas of ongoing research. For example, studies have examined the effect of dehydronorketamine on α7 nicotinic acetylcholine receptors, suggesting its potential role in the clinical effects of ketamine (Moaddel et al., 2013).

Mechanism of Action

Target of Action

Dehydronorketamine (DHNK) is a minor metabolite of ketamine, formed by dehydrogenation of its metabolite norketamine . DHNK has been found to act as a potent and selective negative allosteric modulator of the α7-nicotinic acetylcholine receptor . This receptor plays a crucial role in neurotransmission, particularly in relation to cognitive functions.

Mode of Action

DHNK interacts with its primary target, the α7-nicotinic acetylcholine receptor, by acting as a negative allosteric modulator . This means that DHNK binds to a site on the receptor that is distinct from the primary (orthosteric) site, leading to a change in the receptor’s conformation and reducing its activity .

Biochemical Pathways

The formation of DHNK involves the hepatic biotransformation of ketamine, specifically through the cytochrome P450 system, involving the isoenzymes 3A4 and 2B6 . Ketamine is first demethylated to form the active metabolite norketamine, which is then dehydrogenated to form DHNK . Other minor pathways have been described, including the hydroxylation of the cyclohexanone ring of ketamine and norketamine, and further conjugation with glucuronic acid to increase renal excretion .

Pharmacokinetics

The pharmacokinetics of ketamine and its metabolites, including DHNK, have been described by a seven-compartment model . This model includes two compartments each for ketamine, norketamine, and hydroxynorketamine, and one compartment for DHNK . Significant differences have been found between the pharmacokinetics of the S- and R-ketamine enantiomers, with up to 50% lower clearances for the R-enantiomers .

Result of Action

It has been hypothesized that dhnk, similarly to hydroxynorketamine (hnk), may have the capacity to produce rapid antidepressant effects . This is based on its potent and selective modulation of the α7-nicotinic acetylcholine receptor .

Action Environment

The action, efficacy, and stability of DHNK can be influenced by various environmental factors. For instance, the metabolic pathways involved in the formation of DHNK are subject to individual variability, which can affect the compound’s pharmacokinetics . Furthermore, the compound’s interaction with its target receptor can be influenced by factors such as the presence of other drugs or substances, the individual’s genetic makeup, and physiological conditions .

Future Directions

Ketamine’s metabolites, and (2R,6R)-hydroxynorketamine in particular, may play a greater role in its clinical activity than previously believed . As a logical next step, the R-ketamine enantiomer is currently in the early stages of clinical development . Moreover, certain ketamine metabolites may hold promise as possessing equal antidepressant efficacy to the racemic parent molecule, possibly with fewer side effects, especially (2R,6R)-HNK .

Biochemical Analysis

Biochemical Properties

Dehydronorketamine Hydrochloride interacts with the α7-nicotinic acetylcholine receptor . This interaction is characterized by its potent and selective negative allosteric modulation . The compound’s biochemical role is primarily linked to this interaction.

Cellular Effects

The cellular effects of Dehydronorketamine Hydrochloride are primarily related to its modulation of the α7-nicotinic acetylcholine receptor . This modulation can influence cell function, potentially impacting cell signaling pathways and cellular metabolism .

Molecular Mechanism

Dehydronorketamine Hydrochloride exerts its effects at the molecular level primarily through its interaction with the α7-nicotinic acetylcholine receptor . It acts as a negative allosteric modulator of this receptor, which can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

It can be detected 7–10 days after a modest dose of ketamine, suggesting it has a relatively long half-life .

Dosage Effects in Animal Models

It has been found to be inactive in the forced swim test (FST) in mice at doses up to 50 mg/kg .

Metabolic Pathways

Dehydronorketamine Hydrochloride is a minor metabolite of ketamine, formed by dehydrogenation of its metabolite norketamine

properties

IUPAC Name |

6-amino-6-(2-chlorophenyl)cyclohex-2-en-1-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO.ClH/c13-10-6-2-1-5-9(10)12(14)8-4-3-7-11(12)15;/h1-3,5-7H,4,8,14H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQWIJCRGQUZVJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C=C1)(C2=CC=CC=C2Cl)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

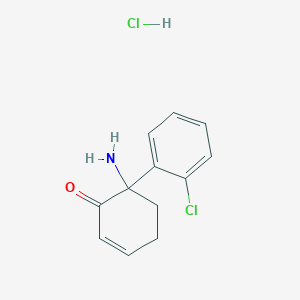

![6-bromo-1-(oxan-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6591563.png)

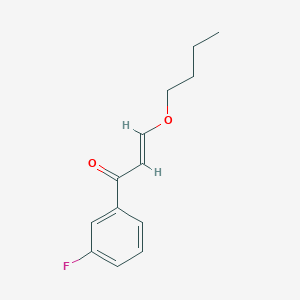

![tert-Butyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B6591581.png)

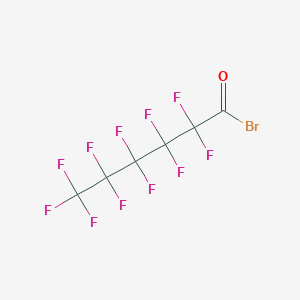

![6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6591606.png)

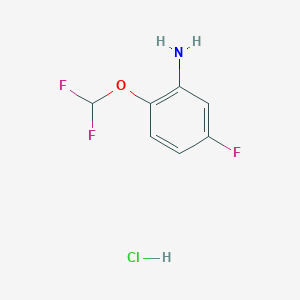

![[3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]amine hydrochloride](/img/structure/B6591612.png)